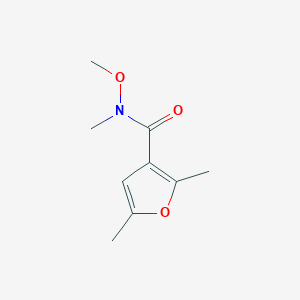
2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one
Übersicht
Beschreibung
“2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one” is a chemical compound with the CAS Number: 1018304-01-2 . It has a molecular weight of 230.69 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(chloroacetyl)-4-(cyclopropylcarbonyl)piperazine . The InChI code is 1S/C10H15ClN2O2/c11-7-9(14)12-3-5-13(6-4-12)10(15)8-1-2-8/h8H,1-7H2 . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.69 . It is stored at room temperature and is in the form of an oil . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Stabilization and Controlled Release of Active Compounds
The research on the stabilization and controlled release of gaseous/volatile active compounds, such as 1-methylcyclopropene (1-MCP) and ethylene, is crucial for improving the safety and quality of fresh produce. These technologies allow for the regulation of ripening and the inhibition of microbial growth, demonstrating the importance of chemical stabilization and release systems in the post-harvest management of agriculture products. This indicates a potential area of application for similar compounds in enhancing food preservation methods (Chen, Chen, Ray, & Yam, 2020).
Environmental Persistence and Toxicity
Studies on the environmental persistence and toxicity of chlorinated compounds, such as tris(chloropropyl) phosphate (TCPP) isomers, highlight the importance of understanding the environmental impact and fate of chemical compounds. This knowledge is essential for assessing risks and developing safer alternatives for industrial and agricultural use. The detailed analysis of TCPP isomers' abundance and behavior in the environment suggests a framework for studying the environmental behavior of similar chloro- and cyclopropane-carbon compounds (Truong, Diamond, Helm, & Jantunen, 2017).
Molecular Complexation for Industrial Applications
Cyclodextrins, due to their inclusion complex forming capability, are utilized in various industrial products and technologies. They modify the properties of materials through molecular complexation phenomena, indicating a potential application area for compounds like "2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one" in creating new materials with enhanced properties for industrial or pharmaceutical use (Valle, 2004).
Sorption and Environmental Remediation
The sorption of herbicides and other compounds to soil, organic matter, and minerals is a critical area of research for environmental science. Understanding how chemicals like "this compound" interact with environmental matrices can inform remediation strategies and the development of more environmentally friendly chemical compounds (Werner, Garratt, & Pigott, 2012).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These hazard statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-8(12)10(15)13-4-6-14(7-5-13)11(16)9-2-3-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXADZGODYFUUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride](/img/structure/B1464078.png)

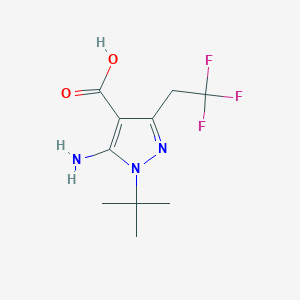
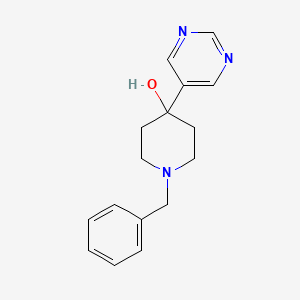
![tert-Butyl 4-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetyl]-1-piperazinecarboxylate](/img/structure/B1464083.png)
![Methyl 2-[4-(1,3-benzodioxol-5-yl)-2-formylphenoxy]acetate](/img/structure/B1464084.png)



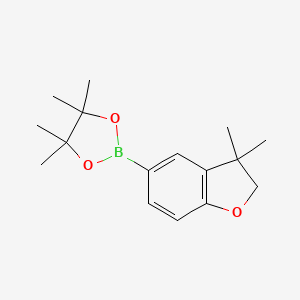
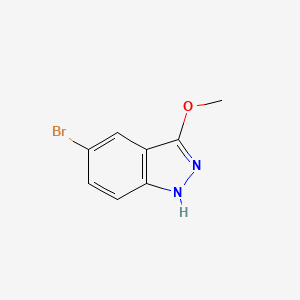
![4-[2-(4-Carboxyphenyl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1464097.png)
![1-[5-(4-Fluorobenzyloxy)-2-hydroxyphenyl]-ethanone](/img/structure/B1464099.png)
